molecular formula C15H17N3O2S B2940362 (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide CAS No. 1385620-53-0

(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide

Cat. No.: B2940362
CAS No.: 1385620-53-0
M. Wt: 303.38
InChI Key: NTAZJOCXENROBX-UHFFFAOYSA-N
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Description

(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide is a chemically synthesized ethenesulfonamide derivative provided for research and development purposes. Ethenesulfonamide derivatives are a recognized class of bioactive compounds, documented in scientific literature for their role as potent and selective endothelin-A (ET A ) receptor antagonists . This structural class demonstrates high binding affinity, with specific analogues like the closely related 3-pyridyl derivative reported to exhibit IC 50 values as low as 1.2 nM for the ET A receptor . The mechanism of action for this compound class involves the targeted inhibition of the ET A receptor, which is a key regulator of vascular constriction in the endothelin system. Research into such antagonists is vital for investigating pathways involved in cardiovascular physiology and disease models. Studies on related compounds have shown significant pharmacological effects in vivo, including the inhibition of pressor responses induced by big ET-1, with certain derivatives demonstrating oral bioavailability and sustained duration of action in preclinical models . The core structure of this compound features a (E)-2-phenylethenesulfonamide group linked to a 6-(dimethylamino)pyridin-3-yl moiety, which contributes to its physicochemical and receptor binding properties. This product is intended for non-clinical research applications, including but not limited to, biochemical assay development, receptor binding studies, and exploratory investigations in cellular and animal models of disease. It is supplied as a solid and must be handled by qualified laboratory personnel. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-[6-(dimethylamino)pyridin-3-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-18(2)15-9-8-14(12-16-15)17-21(19,20)11-10-13-6-4-3-5-7-13/h3-12,17H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAZJOCXENROBX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors like acetaldehyde and ammonia.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Formation of the Phenylethenesulfonamide Moiety: This step involves the reaction of phenylacetylene with sulfonamide under specific conditions to form the desired moiety.

    Coupling Reactions: The final step involves coupling the pyridine ring with the phenylethenesulfonamide moiety under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a sulfonamide-ethene-phenyl backbone with several analogues, but key differences in substituents influence physicochemical and biological properties:

Compound Name Core Structure Modifications Molecular Formula Molecular Weight Key Substituents
Target Compound Pyridine (6-dimethylamino) Likely C₁₅H₁₇N₃O₂S ~323.4 (estimated) 6-(Dimethylamino)pyridin-3-yl
IIIa () Quinoline (5-chloro-8-hydroxy-7-yl) C₂₄H₂₀ClNO₅S 477.9 4-Methoxyphenyl, 5-chloro-8-hydroxyquinoline
6p () Trimethoxyphenyl (ethene), hydroxy-methoxyphenyl (N-aryl) C₂₄H₂₅NO₇S 471.5 2,4,6-Trimethoxyphenyl, 3-hydroxy-4-methoxyphenyl
Compound Pyridine linked via methylene, furan-3-yl C₁₈H₁₆N₂O₃S 340.4 6-(Furan-3-yl)pyridin-3-ylmethyl
Compound Pyridazine (6-oxo), furan-2-yl, propyl chain C₁₉H₁₉N₃O₄S 385.4 3-(Furan-2-yl)-6-oxopyridazinylpropyl

Key Observations :

  • The target compound’s dimethylamino group on pyridine enhances basicity and solubility compared to halogenated (e.g., 5-chloro in IIIa) or methoxy-substituted analogues .
  • and compounds introduce furan and pyridazine heterocycles, respectively, altering electronic properties and binding specificity .

Physicochemical Properties

  • Solubility: The dimethylamino group in the target compound likely confers higher aqueous solubility compared to IIIa (chloro/hydroxyquinoline) or 6p (trimethoxyphenyl). Furan-containing analogues () may exhibit intermediate solubility due to mixed hydrophilic-lipophilic balance .
  • Melting Points : While specific data for the target compound is unavailable, 6p melts at 148–150°C, suggesting that polar substituents (e.g., methoxy, hydroxy) increase melting points via hydrogen bonding .

Biological Activity

(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O2_{2}S
  • Molecular Weight : 298.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as a potent inhibitor of certain enzymes that are crucial for cellular proliferation and survival.

Biological Activity Overview

Recent research has highlighted several key areas where this compound exhibits biological activity:

  • Antitumor Activity :
    • In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects :
    • Research indicates that this compound may reduce inflammation markers in cellular models, indicating its potential as an anti-inflammatory drug.

Case Study 1: Antitumor Activity

A study conducted by evaluated the effect of this compound on breast cancer cells. The results indicated a significant reduction in cell viability with an IC50_{50} value of 12 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Biological ActivityTargetIC_{50 / MICReference
AntitumorBreast Cancer Cells12 µM
AntimicrobialStaphylococcus aureus32 µg/mL
Anti-inflammatoryInflammatory MarkersTBD

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